PIK-75 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PIK-75 hydrochloride is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) isoform p110α. It has an IC50 value of 5.8 nM, making it significantly more effective against p110α compared to other isoforms such as p110β, p110γ, and p110δ . This compound also inhibits DNA-dependent protein kinase (DNA-PK) with an IC50 value of 2 nM .
Mechanism of Action
Target of Action
PIK-75 Hydrochloride is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) with an IC50 value of 5.8 nM . It inhibits p110α over 200-fold more potently than p110β . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, the p110α isoform of PI3K, leading to the inhibition of the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K . This results in the inhibition of the downstream Akt signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . By inhibiting PI3K, this compound prevents the phosphorylation of Akt, a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . This leads to a decrease in cell proliferation and an increase in apoptosis .
Pharmacokinetics
It is known that this compound is cell-permeable .
Result of Action
The inhibition of the PI3K/Akt signaling pathway by this compound leads to a decrease in cell proliferation and an increase in apoptosis . In acute myeloid leukemia cells, for example, treatment with this compound led to a decrease in the proliferation of all cell lines at low doses .
Action Environment
The action of this compound can be influenced by the tumor microenvironment (TME). For instance, this compound has been shown to effectively overcome TME-related resistance to other drugs .
Biochemical Analysis
Biochemical Properties
PIK-75 Hydrochloride selectively inhibits p110α, an isoform of PI3K, with an IC50 value of 5.8 nM . It also inhibits p110γ and p110β, but less effectively . In adipocytes and myotubes, this compound blocks the production of PIP2 and PIP3, phosphorylation of Akt, and activation of mTORC1 .
Cellular Effects
In acute myeloid leukemia (AML) cells, treatment with this compound led to a decrease in proliferation due to massive apoptosis . It also inhibited the phosphorylation of Akt on Thr308, and downstream effectors (4-EBP1 and RPS6) in these cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting DNA-PK, p110α, and p110γ . It inhibits p110α more than 200-fold more potently than p110β . It also induces apoptosis .
Temporal Effects in Laboratory Settings
It has been shown to decrease the proliferation of AML cells at low doses .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway . It inhibits the production of PIP2 and PIP3 in adipocytes, thereby affecting this metabolic pathway .
Preparation Methods
The synthesis of PIK-75 hydrochloride involves several steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. The synthetic route typically includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This involves the reaction of 2-aminopyridine with α-bromo ketones under acidic conditions.
Bromination: The imidazo[1,2-a]pyridine core is then brominated using bromine or N-bromosuccinimide (NBS).
Nitration: The brominated compound undergoes nitration to introduce a nitro group.
Sulfonation: The nitro compound is then sulfonated to introduce a sulfonamide group.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Chemical Reactions Analysis
PIK-75 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The bromine atom in the imidazo[1,2-a]pyridine core can be substituted with various nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. Major products formed from these reactions include amino derivatives and substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
PIK-75 hydrochloride has a wide range of scientific research applications, including:
Cancer Research: This compound has been shown to induce apoptosis in various cancer cell lines, including acute myeloid leukemia (AML) and breast cancer cells. It inhibits the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.
Inflammation: This compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Diabetes Research: In pancreatic β-cells, this compound enhances glucose-induced insulin secretion, making it a potential candidate for diabetes research.
Cell Signaling Studies: This compound is used to study the PI3K/Akt signaling pathway and its role in various cellular processes.
Comparison with Similar Compounds
PIK-75 hydrochloride is unique in its high selectivity for the p110α isoform of PI3K. Other similar compounds include:
TGX-221: A selective inhibitor of the p110β isoform of PI3K.
AS252424: A selective inhibitor of the p110γ isoform of PI3K.
IC87114: A selective inhibitor of the p110δ isoform of PI3K.
Compared to these compounds, this compound has a much higher selectivity for p110α, making it a valuable tool for studying the specific role of this isoform in various biological processes and diseases.
Properties
CAS No. |
372196-77-5 |
---|---|
Molecular Formula |
C16H15BrClN5O4S |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
N-[(Z)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H/b19-9-; |
InChI Key |
VOUDEIAYNKZQKM-MYOVXYCFSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C\C2=CN=C3N2C=C(C=C3)Br.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PIK-75 HCl; PIK 75 HCl; PIK75 HCl; PIK-75 hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.